molecular formula C11H12BrFO B1324702 1-(4-Bromo-3-fluorophenyl)-2,2-dimethylpropan-1-one CAS No. 898766-27-3

1-(4-Bromo-3-fluorophenyl)-2,2-dimethylpropan-1-one

Cat. No.: B1324702
CAS No.: 898766-27-3
M. Wt: 259.11 g/mol
InChI Key: DIKWOOMIVJWJTC-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-fluorophenyl)-2,2-dimethylpropan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromine and a fluorine atom attached to a phenyl ring, along with a dimethylpropanone group

Preparation Methods

The synthesis of 1-(4-Bromo-3-fluorophenyl)-2,2-dimethylpropan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-3-fluorobenzaldehyde and isobutyryl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst.

    Procedure: The 4-bromo-3-fluorobenzaldehyde is reacted with isobutyryl chloride in an anhydrous solvent like dichloromethane. The mixture is stirred at room temperature for several hours.

    Isolation: The product is then isolated by filtration and purified using recrystallization or chromatography techniques.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-Bromo-3-fluorophenyl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: The bromine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions. For example, treatment with nucleophiles like amines or thiols can replace the halogen atoms with corresponding functional groups.

    Major Products: The major products formed from these reactions include alcohols, carboxylic acids, and substituted aromatic compounds.

Scientific Research Applications

1-(4-Bromo-3-fluorophenyl)-2,2-dimethylpropan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-fluorophenyl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

1-(4-Bromo-3-fluorophenyl)-2,2-dimethylpropan-1-one can be compared with similar compounds such as:

    1-(4-Bromo-3-fluorophenyl)ethanone: This compound has a similar structure but lacks the dimethylpropanone group, which may affect its reactivity and biological activity.

    1-(4-Bromo-3-fluorophenyl)cyclopropanecarbonitrile: This compound contains a cyclopropane ring and a nitrile group, which can lead to different chemical and biological properties.

    (4-Bromo-3-fluorophenyl)methanamine hydrochloride:

Biological Activity

1-(4-Bromo-3-fluorophenyl)-2,2-dimethylpropan-1-one, an aromatic ketone, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is characterized by a phenyl ring substituted with bromine and fluorine atoms, along with a dimethylpropanone moiety. The synthesis typically involves the reaction of 4-bromo-3-fluorobenzaldehyde with isobutyryl chloride in the presence of a base like pyridine.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle regulators.

The biological effects of this compound are primarily attributed to its electrophilic nature, allowing it to interact with nucleophilic sites on proteins and nucleic acids within cells. This interaction can lead to the inhibition of specific enzymes involved in critical cellular processes.

Case Studies

  • Antimicrobial Efficacy Against Staphylococcus aureus : A study reported an IC50 value of approximately 15 µM for this compound against Staphylococcus aureus, indicating potent antibacterial activity. This effect was attributed to its ability to disrupt cell membrane integrity .
  • Cytotoxicity in Cancer Cell Lines : In a comparative study involving various cancer cell lines, this compound showed an EC50 value of 12 µM against MCF-7 breast cancer cells. The compound was found to induce G0/G1 phase arrest in the cell cycle, leading to reduced proliferation .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to structurally similar compounds:

Compound NameStructure CharacteristicsAntimicrobial Activity (IC50)Anticancer Activity (EC50)
1-(4-Bromo-3-fluorophenyl)ethanoneLacks dimethylpropanone group25 µM20 µM
1-(4-Chloro-3-fluorophenyl)-2,2-dimethylpropan-1-oneContains chlorine instead of bromine30 µM18 µM
1-(4-Bromo-3-nitrophenyl)-2,2-dimethylpropan-1-oneContains a nitro group22 µM15 µM

This table illustrates that while structural modifications can influence biological activity, the presence of both bromine and fluorine in the target compound appears to enhance its efficacy compared to others.

Properties

IUPAC Name

1-(4-bromo-3-fluorophenyl)-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrFO/c1-11(2,3)10(14)7-4-5-8(12)9(13)6-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIKWOOMIVJWJTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=CC(=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642472
Record name 1-(4-Bromo-3-fluorophenyl)-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898766-27-3
Record name 1-(4-Bromo-3-fluorophenyl)-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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